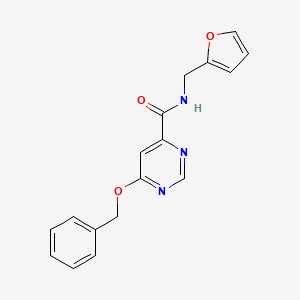

6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

Description

6-(Benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative featuring a benzyloxy substituent at the 6-position of the pyrimidine ring and a furan-2-ylmethyl group attached to the carboxamide nitrogen. The benzyloxy group is a common pharmacophore in heterocyclic compounds, often contributing to target binding via π-π interactions, while the furan moiety may influence solubility and metabolic stability .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-6-phenylmethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(18-10-14-7-4-8-22-14)15-9-16(20-12-19-15)23-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRYGJHZPNCUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide or tosylate, in the presence of a base.

Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using furan-2-ylmethyl halide and a base.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrimidine derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with other substituents.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, tosylates, and other suitable leaving groups in the presence of bases or acids.

Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new substituents.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: As a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Medicine: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways or diseases.

Industry: Applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide depends on its specific application and target. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and biological activities of 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide with related compounds from the evidence:

Key Observations from Comparisons

Substituent Effects on Physicochemical Properties

- Furan vs. Thiophene : The furan-2-ylmethyl group in the target compound introduces an oxygen heteroatom, which may improve solubility compared to the sulfur-containing thiophene in BI64717. However, thiophene’s higher lipophilicity could enhance membrane permeability .

- Electron-Withdrawing Groups : Compound 46 incorporates a trifluoromethylpyridine moiety, which increases electron-withdrawing effects and metabolic stability, albeit with reduced yield (23%) compared to other analogs .

Biological Activity

6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiviral and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 309.32 g/mol. The structure features a benzyloxy group at the 6th position, a furan-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the pyrimidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₃ |

| Molecular Weight | 309.32 g/mol |

| CAS Number | 2034448-04-7 |

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antiviral Activity : Studies suggest that compounds within the pyrimidine class can inhibit viral replication by targeting viral enzymes such as reverse transcriptase and proteases. This compound's structural features may enhance its affinity for these targets, potentially leading to effective antiviral agents against diseases like HIV and hepatitis .

- Anticancer Activity : Preliminary research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism may involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction, thereby altering cellular responses and potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antiviral Efficacy : In vitro studies demonstrated that this compound exhibited antiviral activity against HIV with an IC50 value indicating effective inhibition at low concentrations. The mechanism was attributed to its ability to interfere with viral entry or replication processes .

- Cytotoxicity Against Cancer Cells : Research showed that this compound had a notable cytotoxic effect on various cancer cell lines with IC50 values ranging from 10 to 20 µM. Notably, it displayed minimal cytotoxicity towards normal human cells, suggesting a favorable therapeutic index .

- Comparative Studies : A comparative analysis with established drugs revealed that this compound offered superior potency in inhibiting cancer cell proliferation compared to conventional therapies such as sunitinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.